Home > Products > Building Blocks P12082 > Uric acid sodium salt
Uric acid sodium salt - 1198-77-2

Uric acid sodium salt

Catalog Number: EVT-354025
CAS Number: 1198-77-2
Molecular Formula: C5H3N4NaO3
Molecular Weight: 190.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An oxidation product, via XANTHINE OXIDASE, of oxypurines such as XANTHINE and HYPOXANTHINE. It is the final oxidation product of purine catabolism in humans and primates, whereas in most other mammals URATE OXIDASE further oxidizes it to ALLANTOIN.

Uric Acid

Compound Description: Uric acid is the final product of purine metabolism in humans and higher primates. It is a weak organic acid that exists in equilibrium with its ionized form, urate. Elevated levels of uric acid in the blood, known as hyperuricemia, can lead to the formation of uric acid crystals in joints and tissues, resulting in a painful inflammatory condition called gout [, , , ]. Uric acid has also been recognized as a potential danger-associated molecular pattern (DAMP), capable of triggering inflammatory responses through the activation of immune cells [].

Relevance: Uric acid is the conjugate acid of uric acid sodium salt, the target compound. Uric acid sodium salt readily dissolves in water, dissociating into sodium ions and urate ions, with the latter being the biologically active form responsible for the observed effects [, , , ].

Allopurinol

Compound Description: Allopurinol is a medication commonly prescribed for the treatment of gout and hyperuricemia [, ]. It acts as a xanthine oxidase inhibitor, blocking the enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting xanthine oxidase, allopurinol reduces the production of uric acid in the body, thereby lowering plasma uric acid levels [, ].

Relevance: Allopurinol directly targets the metabolic pathway responsible for uric acid synthesis, providing a therapeutic approach to managing hyperuricemia and gout, conditions closely associated with uric acid sodium salt [, ]. The use of allopurinol in research helps elucidate the relationship between uric acid levels, xanthine oxidase activity, and the development of gout [, ].

Inosine

Compound Description: Inosine is a naturally occurring purine nucleoside, a precursor in the purine salvage pathway. It plays a role in various biological processes, including energy metabolism, signal transduction, and as a component of RNA [].

Relevance: Inosine's relevance stems from its role as a precursor in purine metabolism, the pathway that ultimately leads to uric acid formation. Research investigating the effects of inosine supplementation, often in conjunction with allopurinol, helps understand how modulation of the purine pathway influences uric acid levels and related enzyme activities []. This provides insights into the factors contributing to hyperuricemia, a condition associated with the target compound, uric acid sodium salt.

Interleukin-1β (IL-1β)

Compound Description: Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine involved in various immune and inflammatory responses. It is produced by activated macrophages and other immune cells as part of the innate immune system's response to infection and injury. IL-1β plays a crucial role in the pathogenesis of inflammatory diseases, including gout [, , ].

Relevance: Studies have shown that uric acid sodium salt can induce the production and release of IL-1β in various cell types, including macrophages and keratinocytes []. This suggests that the inflammatory response triggered by uric acid sodium salt is mediated, in part, by the activation of the IL-1β pathway, contributing to the pathogenesis of gout.

Tumor Necrosis Factor-α (TNF-α)

Compound Description: Tumor necrosis factor-alpha (TNF-α) is another pro-inflammatory cytokine involved in systemic inflammation and acute-phase reactions. Like IL-1β, TNF-α is produced by activated macrophages and contributes to the development of inflammatory diseases, including gout [, ].

Relevance: Studies have demonstrated that uric acid sodium salt can stimulate the production of TNF-α in models of gout [, ]. This suggests that uric acid sodium salt-induced inflammation involves the activation of the TNF-α pathway, contributing to the overall inflammatory response observed in gouty arthritis.

Interleukin-6 (IL-6)

Compound Description: Interleukin-6 (IL-6) is a pleiotropic cytokine with both pro- and anti-inflammatory properties depending on the context. It plays a role in immune regulation, inflammation, and hematopoiesis. Elevated levels of IL-6 are associated with inflammatory conditions, including gout [, ].

Relevance: Research has shown that uric acid sodium salt can induce the expression and release of IL-6 in models of gout [, ]. This suggests that IL-6 is involved in the inflammatory cascade triggered by uric acid sodium salt and contributes to the overall inflammatory milieu observed in gouty arthritis.

Interleukin-8 (IL-8)

Compound Description: Interleukin-8 (IL-8) is a chemokine, a type of cytokine that acts as a chemoattractant for neutrophils and other immune cells. It plays a crucial role in recruiting neutrophils to the site of inflammation, contributing to the pathogenesis of inflammatory diseases like gout [, ].

Relevance: Uric acid sodium salt has been shown to induce the production of IL-8 in various cell types [, ]. This chemokine production likely contributes to the recruitment and activation of neutrophils in the synovial fluid of joints affected by gout, further exacerbating the inflammatory response.

c-Jun N-terminal Kinase (JNK)

Compound Description: c-Jun N-terminal Kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. The JNK pathway is activated by various stress stimuli and plays a crucial role in the pathogenesis of inflammatory diseases [].

Relevance: Research has shown that uric acid sodium salt can activate the JNK signaling pathway in models of gout []. This activation leads to the downstream activation of transcription factors, such as c-Jun and AP-1, which regulate the expression of pro-inflammatory cytokines and other mediators involved in the inflammatory response.

Xanthine Oxidase (XO)

Compound Description: Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. It is a molybdenum-containing enzyme that generates reactive oxygen species (ROS) as a byproduct of its catalytic activity [, ].

Relevance: Xanthine oxidase plays a central role in the production of uric acid. Inhibition of XO by drugs like allopurinol is a primary therapeutic strategy for managing hyperuricemia and gout, conditions directly linked to elevated uric acid levels caused by uric acid sodium salt [, ].

Overview

Uric acid sodium salt, commonly known as monosodium urate, is the sodium salt of uric acid, a product of purine metabolism in humans and higher primates. It plays a significant role in various biological processes and is notably associated with gout, a form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in joints. The chemical formula for uric acid is C5H4N4O3C_5H_4N_4O_3, and its sodium salt is represented as C5H4N4O3NaC_5H_4N_4O_3Na or more commonly as monosodium urate. This compound can exist in both soluble and crystalline forms, with its solubility being influenced by factors such as pH and temperature .

Source

Uric acid is primarily produced in the liver through the breakdown of purine nucleotides, facilitated by the enzyme xanthine oxidase. This metabolic pathway results in the formation of uric acid from xanthine and hypoxanthine. Under physiological conditions, uric acid predominantly exists as its deprotonated form, the urate anion, particularly at pH levels above 5.75 . In humans, elevated levels of uric acid can lead to various health issues, including gout and kidney stones .

Classification

Monosodium urate falls under the category of organic salts and is classified as a weak acid due to its relatively low dissociation constant values (pKa1 = 5.4 and pKa2 = 10.3). It is also categorized as a purine derivative given its origin from purine metabolism .

Synthesis Analysis

Methods

The synthesis of monosodium urate can occur through various methods, primarily involving the neutralization of uric acid with sodium hydroxide or sodium bicarbonate. The general reaction can be represented as follows:

Uric Acid+Sodium HydroxideMonosodium Urate+Water\text{Uric Acid}+\text{Sodium Hydroxide}\rightarrow \text{Monosodium Urate}+\text{Water}

This reaction typically requires careful control of pH to ensure complete conversion to the sodium salt form.

Technical Details

In laboratory settings, monosodium urate can be synthesized by dissolving uric acid in a minimal amount of water followed by the gradual addition of sodium hydroxide until a neutral pH is achieved. The solution is then evaporated to yield crystalline monosodium urate. The crystallization process is influenced by temperature and concentration, with lower temperatures generally favoring crystal formation .

Molecular Structure Analysis

Structure

Monosodium urate has a triclinic crystal structure characterized by needle-shaped crystals that are commonly observed in gouty arthritis. The molecular arrangement allows for hydrogen bonding between urate anions, forming sheets that are stabilized by coordinated water molecules and sodium ions .

Data

  • Molecular Formula: C5H4N4O3NaC_5H_4N_4O_3Na
  • Molecular Weight: Approximately 201.11 g/mol
  • Crystal System: Triclinic
  • Solubility: Higher solubility in hot water compared to cold water; solubility increases with temperature .
Chemical Reactions Analysis

Reactions

Monosodium urate undergoes various chemical reactions depending on environmental conditions such as pH and temperature. For instance, it can precipitate out of solution when concentrations exceed solubility limits, leading to crystal formation.

Technical Details

The precipitation reaction can be described as follows:

Sodium Urate aq Sodium Urate solid +Solvent\text{Sodium Urate aq }\rightleftharpoons \text{Sodium Urate solid }+\text{Solvent}

This equilibrium shifts towards the solid phase when the solution becomes supersaturated with respect to monosodium urate .

Mechanism of Action

Process

The mechanism by which monosodium urate causes gout involves the crystallization of excess urate in synovial fluid, leading to inflammation and pain. When plasma levels exceed approximately 6.8 mg/dL, monosodium urate crystals can form.

Data

Research indicates that lower pH levels can enhance nucleation and growth of monosodium urate crystals due to increased calcium ion concentrations that reduce solubility . This process is critical in understanding the pathophysiology of gout.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 200 °C (decomposes)
  • Solubility: Soluble in hot water; significantly less soluble in cold water (about 1,175 g/L at boiling point) compared to pure uric acid .

Chemical Properties

  • pKa Values:
    • First dissociation: 5.4
    • Second dissociation: 10.3
  • Reactivity: Reacts with strong acids to form soluble salts; exhibits low solubility in organic solvents like ethanol .
Applications

Scientific Uses

Monosodium urate serves several important roles in scientific research and medicine:

  • Model for Gout Studies: Used extensively as an experimental model for studying gout due to its crystallization properties.
  • Biochemical Research: Investigated for its role in metabolic pathways associated with purine metabolism.
  • Therapeutic Monitoring: Levels of monosodium urate are monitored clinically to manage gout and related conditions effectively .
Chemical and Biochemical Foundations of Uric Acid Sodium Salt

Structural Characterization and Solubility Dynamics

Molecular Composition and Ionic Interactions

Uric acid sodium salt (monosodium urate, MSU) is the primary crystalline form of uric acid under physiological conditions. Its molecular formula is C₅H₃N₄O₃Na, reflecting deprotonation of the triketopurine structure at the N9 position (pKa₁ = 5.75). Sodium ions coordinate with the enolate oxygen atoms of the urate anion, forming an ionic lattice stabilized by hydrogen bonding and π-stacking interactions between purine rings. Crystallographic studies reveal a triclinic structure where urate anions align in stacked sheets, with water molecules integrated into the crystal lattice as monohydrate (NaC₅H₃N₄O₃·H₂O). This arrangement creates needle-shaped crystals with charged oxygen-rich surfaces that facilitate interactions with biological membranes and proteins [4] [5]. The ionic character of MSU crystals enables electrostatic binding with serum proteins (e.g., immunoglobulins) via exposed Fc regions, which influences inflammatory responses in gout [4].

Table 1: Physicochemical Properties of Uric Acid vs. Uric Acid Sodium Salt

PropertyUric AcidUric Acid Sodium Salt (MSU)
Molecular FormulaC₅H₄N₄O₃C₅H₃N₄O₃Na
Primary Form at pH 7.4<10%>90%
Aqueous Solubility (37°C)96 mg/L1,800 mg/L
Crystal SystemMonoclinicTriclinic
Dominant Crystal MorphologyPlatesNeedles

pH-Dependent Solubility and Crystallization Behavior

Solubility is critically pH-dependent due to uric acid’s ionization equilibrium. Below pH 5.75, protonated uric acid predominates, with solubility as low as 96 mg/L (37°C). Above pH 5.75, deprotonation generates urate ions, increasing solubility 18-fold to 1.8 g/L at physiological pH [5]. This transition explains pathological crystal formation in acidic microenvironments (e.g., renal tubules or inflamed joints). Crystallization follows a three-stage process:

  • Nucleation: Supersaturation (urate >6.8 mg/dL in plasma) enables molecular clustering. Homogeneous nucleation occurs spontaneously, while heterogeneous nucleation is accelerated by cartilage surfaces or pre-existing crystals [4].
  • Growth: Longitudinal elongation dominates due to anisotropic bonding, yielding characteristic needle morphology. Growth rate increases with urate concentration and supersaturation [4] [8].
  • Aggregation: Surface-charged crystals fuse via ionic bridges, forming macroscopic deposits (tophi) [4].Acidifying factors (e.g., lactic acid from alcohol metabolism or ketone bodies from fasting) promote crystallization by shifting equilibrium toward insoluble uric acid [10].

Thermodynamic Stability in Aqueous Solutions

MSU stability in aqueous systems is governed by:

  • Temperature: Solubility decreases by 25–30% when temperature drops from 37°C to 25°C, explaining peripheral joint crystal deposition (e.g., toes) [4].
  • Ionic Strength: High sodium concentrations (>150 mM) stabilize MSU lattices but reduce solubility through common-ion effects [5].
  • Supersaturation Dynamics: At urate concentrations >6.8 mg/dL, solutions become metastable. Nucleation requires energy barriers to be overcome, but once initiated, crystallization propagates rapidly. Cooling, dehydration, or pH shifts destabilize supersaturated solutions, accelerating precipitation [4] [8]. Thermodynamic studies show MSU formation is exothermic (ΔH < 0), favoring spontaneous crystallization under physiological supersaturation [4].

Biosynthesis and Metabolic Pathways

Enzymatic Conversion of Purines to Uric Acid

Uric acid sodium salt originates from purine catabolism via conserved enzymatic pathways:

  • Nucleoside Hydrolysis: Dietary or endogenous purines (ATP, GTP, DNA/RNA) are dephosphorylated to nucleosides (adenosine, guanosine) by nucleotidases.
  • Base Liberation: Purine nucleoside phosphorylase cleaves nucleosides into free bases (hypoxanthine, guanine) and ribose-1-phosphate.
  • Oxidation Cascade:
  • Hypoxanthine → Xanthine via xanthine oxidoreductase (XOR)
  • Guanine → Xanthine via guanine deaminase
  • Xanthine → Uric acid via XOR [1] [10].Endogenous purine turnover accounts for ~70% of daily urate production (500–600 mg/day), while dietary purines contribute the remainder. High-purine foods (organ meats, seafood) accelerate flux through this pathway [5] [10].

Table 2: Key Enzymes in Purine Degradation to Uric Acid

EnzymeReaction CatalyzedCofactors/Regulators
NucleotidaseAMP → Adenosine + PᵢMg²⁺-dependent
Purine Nucleoside PhosphorylaseInosine → Hypoxanthine + Ribose-1-phosphatePhosphate-dependent
Adenosine DeaminaseAdenosine → InosineZn²⁺-dependent
Guanine DeaminaseGuanine → XanthineNone
Xanthine OxidoreductaseHypoxanthine → Xanthine → Uric acidMolybdenum cofactor, FAD, Fe-S

Role of Xanthine Oxidase in Urate Production

Xanthine oxidoreductase (XOR) is the rate-limiting enzyme for urate generation, existing in two interconvertible forms:

  • Xanthine Dehydrogenase (XDH): NAD⁺-dependent, predominant in healthy tissues.
  • Xanthine Oxidase (XO): O₂-dependent, generates superoxide and H₂O₂ during urate synthesis [3].XO activity increases during ischemia, inflammation, or fructose metabolism due to ATP depletion and AMP accumulation. Fructose phosphorylation in hepatocytes consumes ATP, generating ADP and AMP. AMP deaminase converts AMP to IMP, which feeds into the purine degradation pathway, accelerating urate production [7] [10]. Pharmacological XOR inhibitors (e.g., allopurinol) block the molybdenum-pterin center, reducing urate output by 50–60% [3].

Genetic and Evolutionary Perspectives on Uricase Deficiency in Primates

Humans and hominoids lack functional uricase due to convergent pseudogenization events:

  • Molecular Mechanism: Independent nonsense mutations (e.g., C33T in hominoids) disrupted the uricase gene (UOX). Evolutionary analyses show progressive catalytic decline in ancestral uricases preceding complete pseudogenization ~15 million years ago [3] [6].
  • Evolutionary Drivers: The "thrifty gene" hypothesis proposes selective advantages during Miocene climate cooling:
  • Antioxidant Shift: Loss of vitamin C synthesis (Gulo gene mutation) coincided with uricase inactivation. Urate’s antioxidant capacity (scavenging peroxynitrite, chelating iron) may have compensated for reduced ascorbate [6] [7].
  • Fructose Survival Hypothesis: Elevated urate enhances fructose-induced lipogenesis and fat storage by stimulating fructokinase and blocking β-oxidation. This promoted energy storage during seasonal fruit scarcity [7] [10].
  • Consequences: Serum urate in humans (3–7 mg/dL) is 3–6-fold higher than uricase-expressing mammals (<2 mg/dL), enabling MSU crystallization at >6.8 mg/dL. Gut microbiota partially compensate via bacterial uricase, degrading 25–33% of urate to allantoin [3] [6]. Recombinant uricases (rasburicase, pegloticase) are used therapeutically to mimic this function in refractory gout [3].

Properties

CAS Number

1198-77-2

Product Name

Uric acid sodium salt

IUPAC Name

sodium;2,6-dioxo-3,7-dihydropurin-8-olate

Molecular Formula

C5H3N4NaO3

Molecular Weight

190.09 g/mol

InChI

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1

InChI Key

NAFSTSRULRIERK-UHFFFAOYSA-M

SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O.[Na]

Synonyms

2,6,8-Trihydroxypurine
Acid Urate, Ammonium
Acid Urate, Sodium
Acid, Uric
Ammonium Acid Urate
Monohydrate, Monosodium Urate
Monohydrate, Sodium Urate
Monosodium Urate
Monosodium Urate Monohydrate
Potassium Urate
Sodium Acid Urate
Sodium Acid Urate Monohydrate
Sodium Urate
Sodium Urate Monohydrate
Trioxopurine
Urate
Urate Monohydrate, Monosodium
Urate Monohydrate, Sodium
Urate, Ammonium Acid
Urate, Monosodium
Urate, Potassium
Urate, Sodium
Urate, Sodium Acid
Uric Acid

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(N2)[O-].[Na+]

Isomeric SMILES

C12=C(NC(=O)N1)NC(=NC2=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.